molecular formula C21H17FN4O3 B11645886 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide

Cat. No.: B11645886
M. Wt: 392.4 g/mol
InChI Key: TYQNINLPYZHHQV-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the dimethoxybenzamide moiety can modulate its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,4-dimethoxybenzamide is unique due to its combination of a benzotriazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H17FN4O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H17FN4O3/c1-28-19-10-3-13(11-20(19)29-2)21(27)23-15-6-9-17-18(12-15)25-26(24-17)16-7-4-14(22)5-8-16/h3-12H,1-2H3,(H,23,27)

InChI Key

TYQNINLPYZHHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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